chemical structure analysis of 4-Benzyl-6-methylene-[1,4]oxazepane
chemical structure analysis of 4-Benzyl-6-methylene-[1,4]oxazepane
An In-depth Technical Guide to the Chemical Structure Analysis of 4-Benzyl-6-methylene-[1][2]oxazepane
Foreword: The Emergence of Substituted[1][2]Oxazepanes in Modern Drug Discovery
The[1][2]oxazepane scaffold is a seven-membered heterocyclic system that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and the strategic placement of nitrogen and oxygen heteroatoms make it a privileged core for designing novel therapeutic agents. Derivatives of this ring system have shown promise as ligands for a variety of biological targets, including dopamine and serotonin receptors, making them relevant for the development of new treatments for central nervous system disorders.[1][3][4] The stability of the 1,4-oxazepane system, particularly when compared to its 1,3-isomer, further enhances its appeal as a foundational structure in drug design.[5] This guide provides an in-depth analysis of a specific derivative, 4-Benzyl-6-methylene-[1][2]oxazepane, offering a comprehensive overview of its structural elucidation through modern analytical techniques.
Molecular Architecture of 4-Benzyl-6-methylene-[1][2]oxazepane
The subject of this guide, 4-Benzyl-6-methylene-[1][2]oxazepane, is a unique molecule combining the core[1][2]oxazepane ring with a protective N-benzyl group and a reactive exocyclic methylene group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | |
| CAS Number | 1341035-78-6 | |
| Physical Form | Light Orange Oil | |
| InChI Key | TXJMBZFBNOAKQY-UHFFFAOYSA-N |
The structural features of this molecule suggest several key areas for analytical investigation: the conformational dynamics of the seven-membered ring, the influence of the N-benzyl group on the electronic environment, and the reactivity of the exocyclic double bond.
Caption: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Benzyl-2-(prop-2-en-1-yloxy)ethan-1-amine
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To a solution of 2-(allyloxy)ethan-1-amine in an anhydrous solvent such as acetonitrile, add one equivalent of benzaldehyde.
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Stir the mixture at room temperature to form the corresponding imine.
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Reduce the imine in situ with a suitable reducing agent like sodium borohydride to yield the N-benzylated amino alcohol.
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Monitor the reaction by Thin Layer Chromatography (TLC). [5]5. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
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Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
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Treat the N-benzyl-2-(prop-2-en-1-yloxy)ethan-1-amine with a mercury(II) salt (e.g., mercury(II) trifluoroacetate) to facilitate an intramolecular aminomercuration reaction.
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The nitrogen atom attacks the internal carbon of the allyl group, leading to the formation of a seven-membered ring.
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Demercurate the resulting organomercury intermediate with sodium borohydride.
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Purify the resulting 4-benzyl-6-(iodomethyl)-o[1][2]xazepane by column chromatography.
Step 3: Elimination to Form the Exocyclic Methylene Group
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Treat the 4-benzyl-6-(iodomethyl)-o[1][2]xazepane with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like tetrahydrofuran (THF).
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Heat the reaction mixture to promote the elimination of HI, forming the exocyclic double bond.
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Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). [6]4. After completion, perform a standard work-up and purify the final product, 4-Benzyl-6-methylene-o[1][2]xazepane, by column chromatography.
Spectroscopic Elucidation
The definitive identification of 4-Benzyl-6-methylene-o[1][2]xazepane relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the molecule's structure and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Benzyl-6-methylene-o[1][2]xazepane, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) | Typical chemical shift for protons on a monosubstituted benzene ring. |
| ~ 5.0 - 4.8 | Singlet | 2H | =CH₂ | Protons of the exocyclic methylene group, expected to be in this region. |
| ~ 3.8 - 3.6 | Triplet | 2H | O-CH₂ -CH₂-N | Protons adjacent to the oxygen atom in the oxazepane ring. |
| ~ 3.6 | Singlet | 2H | N-CH₂ -Ph | Benzylic protons, typically appear as a singlet. |
| ~ 3.5 - 3.3 | Multiplet | 2H | C-CH₂ -N (ring) | Protons on the carbon adjacent to the exocyclic methylene and the nitrogen. |
| ~ 2.8 - 2.6 | Triplet | 2H | O-CH₂-CH₂ -N | Protons adjacent to the nitrogen atom in the oxazepane ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145.0 | C =CH₂ | Quaternary carbon of the exocyclic double bond. |
| ~ 138.0 | Ar-C (Quaternary) | Quaternary carbon of the phenyl group attached to the benzylic carbon. |
| ~ 129.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~ 128.5 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~ 127.0 | Ar-C H | Aromatic carbons of the phenyl group. |
| ~ 110.0 | C=C H₂ | Methylene carbon of the exocyclic double bond. |
| ~ 70.0 | O-C H₂-CH₂-N | Carbon adjacent to the oxygen atom in the oxazepane ring. |
| ~ 62.0 | N-C H₂-Ph | Benzylic carbon. |
| ~ 58.0 | C-C H₂-N (ring) | Carbon adjacent to the exocyclic methylene and the nitrogen. |
| ~ 55.0 | O-CH₂-C H₂-N | Carbon adjacent to the nitrogen atom in the oxazepane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Benzyl-6-methylene-o[1][2]xazepane is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, the tertiary amine, and the alkene.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H | Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H | Stretch |
| ~ 1650 | Medium | C=C | Stretch (exocyclic methylene) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C | Ring Stretch |
| ~ 1100 | Strong | C-O-C | Asymmetric Stretch (ether) |
| ~ 1150 | Medium | C-N | Stretch (tertiary amine) |
| ~ 900 | Strong | =C-H | Out-of-plane bend (exocyclic methylene) |
| 740, 700 | Strong | Aromatic C-H | Out-of-plane bend (monosubstituted) |
The presence of a strong band around 900 cm⁻¹ would be a key indicator of the exocyclic methylene group. [7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. [8]For 4-Benzyl-6-methylene-o[1][2]xazepane, electron ionization (EI) would likely lead to several characteristic fragments.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Key Fragments in Mass Spectrum
| m/z | Proposed Fragment | Notes |
| 203 | [C₁₃H₁₇NO]⁺˙ | Molecular ion (M⁺˙) |
| 112 | [C₆H₁₀NO]⁺ | Loss of a benzyl radical (C₇H₇•) from the molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzylic compounds. This is often the base peak. |
| 173 | [C₁₂H₁₅N]⁺˙ | Loss of formaldehyde (CH₂O) from the oxazepane ring. |
The observation of a molecular ion at m/z 203 and a prominent peak at m/z 91 would be strong evidence for the proposed structure.
Chromatographic Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 4-Benzyl-6-methylene-o[1][2]xazepane and for its purification. [2]
Recommended HPLC Method
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the analyte is protonated and gives good peak shape.
-
Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm (for the aromatic ring) and 210 nm.
-
Injection Volume: 10 µL.
This method should provide good resolution and allow for the quantification of the compound's purity. For preparative purification, the method can be scaled up to a larger diameter column with a higher flow rate.
Conclusion and Future Perspectives
The structural analysis of 4-Benzyl-6-methylene-o[1][2]xazepane can be comprehensively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. While experimental data for this specific molecule is not publicly available, this guide provides a robust, theoretically grounded framework for its characterization. The presence of the exocyclic methylene group offers a handle for further synthetic modifications, potentially leading to a diverse library of novelo[1][2]xazepane derivatives for biological screening. Given the established importance of this scaffold in medicinal chemistry, further investigation into the synthesis and biological activity of compounds like 4-Benzyl-6-methylene-o[1][2]xazepane is a promising avenue for future research. [11][12]
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